molecular formula C14H10N2O3 B10853831 1-(3-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one

1-(3-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B10853831
M. Wt: 254.24 g/mol
InChI Key: BXQJHMCMOWDXJO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WR-203581 involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization processes. Industrial production methods for WR-203581 are not widely documented, but they likely involve standard pharmaceutical manufacturing techniques such as batch processing and purification through crystallization or chromatography .

Chemical Reactions Analysis

WR-203581 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

WR-203581 exerts its effects by inhibiting cyclin-dependent protein kinases, which are crucial for the cell cycle progression of Plasmodium falciparum. This inhibition disrupts the parasite’s life cycle, leading to its death. The molecular targets and pathways involved include the inhibition of specific kinases that regulate cell division and growth .

Comparison with Similar Compounds

WR-203581 can be compared with other similar compounds such as WR-289009, WR-289010, and WR-289012. These compounds also inhibit cyclin-dependent protein kinases but differ in their potency and specificity.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

(E)-1-(3-nitrophenyl)-3-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H10N2O3/c17-14(8-7-12-5-1-2-9-15-12)11-4-3-6-13(10-11)16(18)19/h1-10H/b8-7+

InChI Key

BXQJHMCMOWDXJO-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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